3-acetamido-1H-pyrazole-5-carboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H7N3O3 |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
3-acetamido-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c1-3(10)7-5-2-4(6(11)12)8-9-5/h2H,1H3,(H,11,12)(H2,7,8,9,10) |
InChI Key |
OXEUMOULDFHKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NNC(=C1)C(=O)O |
Origin of Product |
United States |
Chemical Transformations and Derivatization Studies
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid group at the C-5 position of the pyrazole (B372694) ring is a primary site for derivatization through common transformations such as esterification and amidation. These reactions typically proceed by activating the carboxylic acid, often by converting it to a more reactive acid chloride intermediate.
Esterification: The synthesis of pyrazole-5-carboxylate esters is readily achieved by reacting the corresponding pyrazole-5-carboxylic acid or its acid chloride with various alcohols. Studies on related pyrazole carboxylic acids have shown that these reactions can be performed under reflux conditions to yield the desired ester products. For instance, the reaction of 4-benzoyl-1-aryl-5-phenyl-1H-pyrazole-3-carboxylic acid chlorides with different alcohols produces the corresponding esters in moderate yields.
Amidation: The formation of amide derivatives (carboxamides) is a crucial transformation, often serving as a preliminary step for further reactions, such as dehydration to nitriles or cyclization to fused heterocycles. The reaction of pyrazole-3-carboxylic acid chlorides with amines or ammonia (B1221849) is a standard method for producing these amides. For example, pyrazole carboxamides have been synthesized by reacting the acid chloride with aqueous ammonia or other N-nucleophiles. The reaction conditions can be controlled to produce the target amide in good yields.
The general pathways for these transformations are summarized in the table below.
| Transformation | Reagent(s) | Product Type | Typical Conditions |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol) | Pyrazole-5-carboxylate ester | Refluxing in the respective alcohol |
| Amidation | Ammonia, Primary/Secondary Amines | Pyrazole-5-carboxamide | Reaction with amine in a suitable solvent (e.g., xylene, THF) |
Reactions Involving the Acetamido Functional Group
The acetamido group (–NHCOCH₃) is a key functional moiety whose reactivity can be exploited for further molecular modifications. The most significant reaction involving this group is its hydrolysis, known as N-deacetylation, to yield the corresponding 5-amino-1H-pyrazole-3-carboxylic acid. This transformation is pivotal as it unmasks a primary amino group, which can then participate in a variety of subsequent reactions, including diazotization or cyclization.
N-deacetylation is typically achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : In this mechanism, the carbonyl oxygen of the acetamido group is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfers and elimination, cleaves the amide bond to release the amine and acetic acid. etsu.edu
Base-Catalyzed Hydrolysis : This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting tetrahedral intermediate then eliminates the amide anion, which is subsequently protonated by the solvent to yield the free amine. etsu.edu
The choice between acidic or basic conditions often depends on the stability of other functional groups present in the molecule. etsu.edu This deprotection strategy is fundamental in multi-step syntheses where the amino group needs to be temporarily masked as an acetamido group to prevent unwanted side reactions.
Formation of Fused Heterocyclic Systems from Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acids and their derivatives are valuable precursors for the synthesis of fused bicyclic heterocyclic systems. These annulation reactions significantly expand the chemical diversity and potential applications of the pyrazole scaffold.
One of the most well-documented cyclization reactions involves the condensation of pyrazole carboxylic acid derivatives with hydrazine (B178648) to form pyrazolo[3,4-d]pyridazinones. dergipark.org.tr This reaction typically utilizes the pyrazole-5-carboxylic acid itself or its corresponding ester. The process involves an initial reaction of hydrazine with the carboxylic acid or ester to form a hydrazide, which then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the pyrazole ring or a suitable electrophilic center, followed by dehydration to yield the fused pyridazine (B1198779) ring system. dergipark.org.tr These compounds are of significant interest due to their structural similarity to purines.
Beyond pyridazines, the pyrazole core can be fused with other heterocyclic rings, such as pyrimidines and imidazoles, by carefully selecting the appropriate bifunctional reagents.
Pyrazolo[3,4-d]pyrimidine Synthesis : The construction of the pyrazolo[3,4-d]pyrimidine system can be achieved from 5-aminopyrazole derivatives. mdpi.comnih.gov For instance, a one-flask method involves reacting a 5-aminopyrazole with N,N-substituted amides in the presence of a coupling agent like phosphorus tribromide (PBr₃), followed by heterocyclization promoted by a reagent such as hexamethyldisilazane. mdpi.comnih.gov This sequence involves Vilsmeier amidination and subsequent intermolecular cyclization to form the fused pyrimidine (B1678525) ring. mdpi.com
Imidazo[4,5-b]pyridine Formation : The reaction of a pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine (B105623) in the presence of a base can lead to the formation of a 3H-imidazo[4,5-b]pyridine derivative. mdpi.com This transformation involves the initial formation of an amide bond, followed by an intramolecular cyclization where the second amino group of the diaminopyridine attacks a carbonyl group within the pyrazole moiety, leading to the fused imidazole (B134444) ring. mdpi.com
A summary of reagents used to form these fused systems is presented below.
| Fused System | Starting Pyrazole Derivative | Key Reagent(s) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyridazine | Pyrazole carboxylic acid/ester | Hydrazine hydrate (B1144303) or substituted hydrazines | dergipark.org.tr |
| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole | N,N-substituted amides / PBr₃ / Hexamethyldisilazane | mdpi.comnih.gov |
| Imidazo[4,5-b]pyridine | Pyrazole carboxylic acid chloride | 2,3-Diaminopyridine | mdpi.com |
Transformation into Nitrile Derivatives
The carboxylic acid functionality of 3-acetamido-1H-pyrazole-5-carboxylic acid can be converted into a nitrile group (–C≡N). This transformation is typically not performed directly on the carboxylic acid but proceeds via a two-step sequence involving the corresponding primary amide. The pyrazole-5-carboxamide, synthesized as described in section 3.1, undergoes dehydration to yield the pyrazole-5-carbonitrile.
This dehydration is a standard organic transformation accomplished using various dehydrating agents. A common and effective method reported for the synthesis of pyrazole nitrile derivatives involves treating the corresponding amide with a mixture of thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF). dergipark.org.tr The reaction proceeds by converting the amide into a more reactive intermediate, which then readily eliminates a molecule of water to form the nitrile. This conversion is valuable as the nitrile group can participate in further chemical reactions or modulate the electronic properties of the molecule.
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed map of the atomic connectivity can be constructed.
The ¹H NMR spectrum of 3-acetamido-1H-pyrazole-5-carboxylic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The acidic protons, in particular, are anticipated to appear in the downfield region of the spectrum due to significant deshielding effects.
The carboxylic acid proton (-COOH) is characteristically observed as a broad singlet far downfield, typically in the range of 10.0-13.0 ppm. jove.comquizlet.comlibretexts.orgorgchemboulder.com This significant deshielding is a result of the electronegative oxygen atoms and hydrogen bonding phenomena, which can be concentration and solvent-dependent. jove.com The signal's broadness is a consequence of chemical exchange and hydrogen bonding. Confirmation of this assignment can be achieved by deuterium (B1214612) exchange, where adding a drop of D₂O to the NMR sample results in the disappearance of this signal. jove.com
The two amide protons (N-H), one on the pyrazole (B372694) ring and one on the acetamido side chain, are also expected to be deshielded, with signals appearing as broad singlets, typically in the range of 5.0 to 9.0 ppm. ucl.ac.uk Their exact chemical shifts are sensitive to solvent, temperature, and concentration due to their involvement in hydrogen bonding.
A sharp singlet corresponding to the lone proton on the pyrazole ring (C4-H) would likely appear in the aromatic region, estimated to be between 6.0 and 7.5 ppm. conicet.gov.arresearchgate.net Finally, the methyl protons (-CH₃) of the acetamido group are expected to produce a sharp singlet in the upfield region, typically around 2.0-2.5 ppm, consistent with protons alpha to a carbonyl group. jove.com
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet | Highly deshielded; signal disappears upon D₂O exchange. jove.com |
| N-H (pyrazole & amide) | 5.0 - 9.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration. ucl.ac.uk |
| C4-H (pyrazole ring) | 6.0 - 7.5 | Singlet | Located in the aromatic region of the spectrum. conicet.gov.ar |
| -CH₃ (acetyl group) | 2.0 - 2.5 | Singlet | Typical range for protons adjacent to a carbonyl group. jove.com |
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Six distinct signals are anticipated for this compound.
The carbonyl carbons are the most deshielded and appear furthest downfield. The carboxylic acid carbonyl carbon (-COOH) is expected to resonate in the 160-185 ppm range. libretexts.orgstackexchange.comprinceton.edu The amide carbonyl carbon (-C=O) of the acetamido group typically appears in a similar but slightly more upfield region, around 165-180 ppm. oregonstate.eduyoutube.com
The three carbons of the pyrazole ring are expected to have distinct chemical shifts. Based on data from related pyrazole derivatives, the C3 and C5 carbons, being attached to nitrogen and the substituent groups, would appear in the approximate range of 140-160 ppm. researchgate.netcdnsciencepub.com The C4 carbon, bonded to a hydrogen atom, is expected to be more shielded, with a signal appearing further upfield, likely between 100-115 ppm. cdnsciencepub.com
Finally, the methyl carbon (-CH₃) of the acetyl group is the most shielded carbon and will appear furthest upfield, with an expected chemical shift in the range of 20-30 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -COOH (Carboxylic Acid) | 160 - 185 |
| -C=O (Amide) | 165 - 180 |
| C3/C5 (Pyrazole Ring) | 140 - 160 |
| C4 (Pyrazole Ring) | 100 - 115 |
| -CH₃ (Acetyl Group) | 20 - 30 |
Vibrational Spectroscopy for Molecular Vibrational Modes and Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing invaluable information about the functional groups present.
The FT-IR spectrum of this compound in the solid state is expected to be dominated by absorptions arising from hydrogen bonding interactions. Carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies of the O-H and C=O groups. libretexts.orgorgchemboulder.com
A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimer. libretexts.orgopenstax.org This broad feature often overlaps with the sharper C-H stretching vibrations from the methyl group, which are expected around 2850-3000 cm⁻¹. libretexts.org The N-H stretching vibrations from the pyrazole ring and the amide group are also expected in the 3100-3500 cm⁻¹ region, likely appearing as broad bands due to hydrogen bonding.
The carbonyl stretching region is particularly informative. Two distinct C=O stretching bands are expected. The carboxylic acid C=O stretch, part of the dimer, typically gives a strong, broad absorption around 1690-1710 cm⁻¹. orgchemboulder.comresearchgate.net The amide C=O stretch (Amide I band) is expected at a slightly lower wavenumber, generally in the range of 1630-1690 cm⁻¹. masterorganicchemistry.com
Stretching vibrations from the pyrazole ring (C=C and C=N bonds) are expected in the 1400-1620 cm⁻¹ region. researchgate.net A strong C-O stretching vibration associated with the carboxylic acid group should appear between 1210-1320 cm⁻¹. orgchemboulder.comorgchemboulder.com Additionally, a characteristic broad O-H bending absorption for the carboxylic acid dimer is often observed around 910-960 cm⁻¹. orgchemboulder.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Strong, Very Broad |
| N-H stretch (Amide, Pyrazole) | 3100 - 3500 | Medium, Broad |
| C-H stretch (Methyl) | 2850 - 3000 | Medium, Sharp |
| C=O stretch (Carboxylic acid) | 1690 - 1710 | Strong |
| C=O stretch (Amide I) | 1630 - 1690 | Strong |
| C=C, C=N stretch (Pyrazole ring) | 1400 - 1620 | Medium-Strong |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Strong |
| O-H bend (Carboxylic acid dimer) | 910 - 960 | Medium, Broad |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of related pyrazole carboxylic acid structures suggests that this compound is likely to crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). tandfonline.comresearchgate.netcambridge.org
The crystal structure would be heavily influenced by a network of intermolecular hydrogen bonds. A primary and highly probable motif is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two molecules (O-H···O). cambridge.orgcambridge.org This interaction is a classic feature in the solid-state structures of carboxylic acids.
Further hydrogen bonding is expected involving the amide group and the pyrazole ring. The amide N-H could act as a hydrogen bond donor to a carbonyl oxygen or a pyrazole nitrogen of a neighboring molecule. Similarly, the pyrazole N-H is also a potent hydrogen bond donor. The carbonyl oxygen of the acetamido group and the unprotonated pyrazole nitrogen are strong hydrogen bond acceptors. cambridge.org These interactions would link the primary carboxylic acid dimers into extended one-, two-, or three-dimensional supramolecular networks. tandfonline.comcambridge.org
The analysis would reveal key geometric parameters, including the planarity of the pyrazole ring and the torsion angles between the ring and its acetamido and carboxylic acid substituents. It is expected that the pyrazole ring itself will be largely planar, with the substituents potentially twisted out of the plane to minimize steric hindrance and optimize hydrogen bonding. tandfonline.com
| Parameter | Expected Finding |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | Likely P2₁/c or P-1 |
| Key Intermolecular Interactions | Centrosymmetric R²₂(8) carboxylic acid dimers (O-H···O). Additional N-H···O and N-H···N hydrogen bonds forming chains or sheets. cambridge.org |
| Molecular Conformation | Planar pyrazole ring. Substituents may be twisted relative to the ring. tandfonline.com |
Detailed Molecular Geometry and Conformation Analysis
The molecular geometry of this compound is defined by the spatial arrangement of its pyrazole core and its acetamido and carboxylic acid substituents. X-ray crystallography studies on analogous pyrazole carboxylic acids provide a robust framework for understanding its likely structural features. nih.govarkat-usa.org
The central pyrazole ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. arkat-usa.org However, the substituents—the acetamido group at position C3 and the carboxylic acid group at position C5—introduce conformational flexibility. The relative orientation of these groups with respect to the pyrazole ring is described by torsion angles.
The conformation of the acetamido group is critical. It can adopt a cisoidal or transoidal arrangement relative to the pyrazole ring, referring to the orientation of the amide's C=O bond with respect to the adjacent C-N bond of the ring. This conformation is influenced by steric hindrance and the potential for intramolecular hydrogen bonding. nih.gov Similarly, the carboxylic acid group can rotate, with its planarity relative to the pyrazole ring being a key geometric parameter. In many related crystal structures, the carboxylic acid group is nearly coplanar with the pyrazole ring to maximize π-conjugation. nih.govnih.gov
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Characteristic | Rationale based on Analogues |
| Pyrazole Ring | Planar | Aromatic character of the five-membered ring. arkat-usa.org |
| Carboxyl Group Orientation | Near co-planar with pyrazole ring | Maximizes electronic conjugation between the ring and the carboxyl group. nih.gov |
| Acetamido Group Conformation | Potentially cisoidal or transoidal | Dependent on crystal packing forces and intermolecular interactions. nih.gov |
| Dihedral Angle (Pyrazole-Acetamido) | Variable | Influenced by steric effects and hydrogen bonding patterns. |
Intermolecular Interactions and Supramolecular Networks
Hydrogen Bonding Patterns (N—H···O, C—H···O, N—H···N, C—H···N)
Hydrogen bonds are the dominant organizing force in the crystal lattice of pyrazole carboxylic acids. The molecule contains multiple hydrogen bond donors (the pyrazole N-H, the amide N-H, and the carboxylic acid O-H) and acceptors (the pyrazole 'pyridine-like' nitrogen, the amide C=O, and the carboxylic C=O and O-H oxygens). This wealth of active sites allows for a diverse range of hydrogen bonding motifs. nih.govresearchgate.netmdpi.com
Commonly observed patterns in analogous structures include:
Carboxylic Acid Dimers: A classic and highly stable R_2^2(8) graph set motif where the O—H of one molecule bonds to the C=O of a second molecule, and vice-versa, forming a centrosymmetric dimer. nih.gov
Amide Chains: The amide N—H group can act as a donor to the amide C=O group of an adjacent molecule, forming one-dimensional chains.
Pyrazole-Carboxyl Chains: The pyrazole N—H group frequently donates a hydrogen to the carbonyl oxygen of the carboxylic acid group on a neighboring molecule (N—H···O=C), linking molecules into extended chains. sci-hub.se
Carboxyl-Pyrazole Heterodimers: The carboxylic acid O-H can donate to the pyridine-like nitrogen of the pyrazole ring (O—H···N), another common interaction that forms strong intermolecular links. nih.gov
Weaker C—H···O and C—H···N interactions also contribute to the stability and specificity of the crystal packing, creating a robust three-dimensional architecture. nih.govnih.gov
Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Donor | Acceptor | Type of Interaction | Supramolecular Motif |
| Carboxyl O—H | Carboxyl C=O | O—H···O | Dimer, Chain |
| Amide N—H | Amide C=O | N—H···O | Dimer, Chain |
| Pyrazole N—H | Carboxyl C=O | N—H···O | Chain, Sheet |
| Pyrazole N—H | Amide C=O | N—H···O | Chain, Sheet |
| Carboxyl O—H | Pyrazole N | O—H···N | Dimer, Chain |
Investigation of Annular Tautomerism in Crystalline Structures
A key structural feature of N-unsubstituted pyrazoles is annular tautomerism, which involves the migration of the hydrogen atom between the two nitrogen atoms of the pyrazole ring. For this molecule, two tautomers are possible: this compound and 5-acetamido-1H-pyrazole-3-carboxylic acid.
In the crystalline state, one tautomer is typically favored and "locked" into place by the network of intermolecular interactions. nih.govscilit.com X-ray diffraction studies on similar 3,5-disubstituted pyrazoles show that the position of the N-H proton, and thus the dominant tautomer, is determined by the electronic properties of the substituents and the stability of the resulting hydrogen bond network. nih.govsci-hub.se For instance, if the acetamido group at position 3 and the carboxylic acid at position 5 lead to a more stable and extensive hydrogen-bonding arrangement as the 3-acetamido tautomer, this form will be exclusively or predominantly observed in the crystal. nih.govscilit.comresearchgate.net The specific hydrogen bonding patterns established in the crystal lattice provide the thermodynamic driving force that stabilizes one tautomeric form over the other.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of this compound. The molecular formula is C6H7N3O3, giving a molecular weight of 169.14 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M+) would be expected at m/z = 169.
The fragmentation pattern provides valuable structural information. Based on the functional groups present, several characteristic fragmentation pathways can be predicted:
Loss of Water: A peak at [M-18]+ (m/z 151) is possible due to the loss of a water molecule from the carboxylic acid group.
Loss of Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid would result in a prominent peak at [M-17]+ (m/z 152). libretexts.orgmiamioh.edu
Loss of Carboxyl Group: Decarboxylation can occur via the loss of a •COOH radical, leading to a peak at [M-45]+ (m/z 124). libretexts.org
Amide Fragmentation: The acetamido side chain can undergo α-cleavage. A key fragmentation would be the loss of a ketene (B1206846) molecule (CH2=C=O) via McLafferty rearrangement, if sterically feasible, or the loss of an acetyl radical (•COCH3), resulting in a fragment corresponding to 3-amino-1H-pyrazole-5-carboxylic acid.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 169 | [M]+• | Molecular Ion |
| 152 | [M - •OH]+ | Loss of hydroxyl radical from carboxylic acid |
| 151 | [M - H₂O]+• | Loss of water |
| 127 | [M - CH₂CO]+• | Loss of ketene from acetamido group |
| 124 | [M - •COOH]+ | Loss of carboxyl radical |
| 43 | [CH₃CO]+ | Acetyl cation |
This predicted fragmentation provides a fingerprint for confirming the compound's identity and the connectivity of its functional groups.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and properties of molecules. These methods provide a foundational understanding of the molecule's geometry, stability, and reactive sites.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, its ground state. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d) or 6-311++G(d,p), to accurately model the molecular geometry.
| Structural Parameter | Description | Expected Value Range (Å or °) |
|---|---|---|
| N-N Bond Length | Distance between the two nitrogen atoms in the pyrazole (B372694) ring. | ~1.33 - 1.37 Å |
| C=O Bond Length | Distance in the carboxylic acid and acetamido groups. | ~1.20 - 1.25 Å |
| C-N Bond Angle | Bond angle within the pyrazole ring. | ~105 - 112° |
| Dihedral Angle (Ring-COOH) | Torsional angle between the pyrazole ring and the carboxylic acid group. | Varies based on H-bonding |
The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.
A large energy gap suggests high electronic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In related pyrazole compounds, the HOMO is often distributed over the pyrazole ring, while the LUMO may be centered on other parts of the molecule. For 3-acetamido-1H-pyrazole-5-carboxylic acid, analysis would map these orbitals and quantify the energy gap, providing insight into its potential as an electron donor or acceptor in chemical reactions.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO). | ~4.0 - 5.0 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). Green represents areas of neutral potential.
For a molecule like this compound, the MEP map would likely show pronounced negative potential (red) around the oxygen atoms of the carbonyl groups (in both the acetamido and carboxylic acid functions) and potentially the nitrogen atoms of the pyrazole ring. These areas represent the most probable sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the carboxylic acid and the N-H protons would exhibit positive potential (blue), identifying them as acidic sites.
Fukui function analysis is a method derived from DFT that provides a more quantitative measure of local reactivity at different atomic sites within a molecule. It helps to identify which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack. The analysis is based on how the electron density at a specific point changes with the addition or removal of an electron. This allows for the precise identification of the most reactive centers, complementing the qualitative information provided by MEP maps. Although a powerful predictive tool, specific Fukui function analysis for this compound is not detailed in the available literature.
The Quantum Theory of Atoms in Molecules (AIM) is used to analyze the electron density topology to characterize chemical bonding, particularly weak interactions like intramolecular and intermolecular hydrogen bonds. The analysis involves locating bond critical points (BCPs) between atoms. The properties of the electron density at these points, such as its magnitude and the Laplacian, can confirm the presence of a bond and describe its nature (e.g., covalent vs. electrostatic). For this compound, AIM theory could be applied to characterize the intramolecular hydrogen bond that is likely to form between the carboxylic acid's hydroxyl group and the adjacent nitrogen atom of the pyrazole ring, which would contribute to the molecule's conformational stability.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different possible conformations (the "conformational landscape") and their relative stabilities in various environments, such as in a solvent.
For this compound, MD simulations could be used to study the rotational freedom of the acetamido and carboxylic acid side chains. This would reveal the preferred orientations of these groups, the energy barriers between different conformations, and how intermolecular interactions (e.g., with solvent molecules) influence the molecular shape. Such studies are crucial for understanding how the molecule might interact with biological targets. However, specific MD simulation studies focused on the conformational landscape of this compound were not identified in the searched literature.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research
QSAR modeling represents a powerful computational tool in medicinal chemistry for correlating the physicochemical properties of a series of compounds with their biological activities. researchgate.netmdpi.com For pyrazole derivatives, QSAR studies have been instrumental in identifying key structural features that influence their therapeutic effects, such as anticancer, antimicrobial, and enzyme inhibitory activities. nih.govnih.gov The development of a predictive QSAR model for analogues of this compound would involve creating a mathematical relationship between the compounds' structural attributes (descriptors) and their measured biological responses.
The overarching goal is to generate a statistically significant model that can accurately forecast the activity of novel, unsynthesized analogues. nih.gov This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery pipeline. mdpi.com
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For a series of analogues based on this compound, these descriptors would be calculated for each molecule using specialized software. The process begins with the optimization of the molecular geometry, often using quantum chemical methods like Density Functional Theory (DFT), to find the most stable three-dimensional conformation. nih.govresearchgate.net
From these optimized structures, a wide array of descriptors can be derived. These are typically categorized as follows:
Physicochemical Descriptors: These describe properties like molar refractivity, logP (lipophilicity), and polarizability.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.
Quantum-Chemical Descriptors: These are calculated from the molecule's electronic structure and include values such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and heat of formation. nih.govnih.gov
Steric Descriptors: These quantify the three-dimensional bulk and shape of the molecule, such as molecular volume. shd-pub.org.rs
Studies on related pyrazole compounds have shown that descriptors like dipole moment, LUMO energy, solvent-accessible surface area, and heat of formation can be key determinants of biological activity. nih.gov The selection of the most relevant descriptors is a critical step to avoid overfitting and to ensure the model's predictive power. nih.gov
Table 1: Categories of Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Examples | Description |
| Physicochemical | LogP, Molar Refractivity, Polarizability | Describes lipophilicity, molecular volume, and electron cloud distortion. |
| Topological | Wiener Index, Kier & Hall Indices | Quantifies molecular branching, size, and shape based on the 2D graph. |
| Quantum-Chemical | HOMO/LUMO Energy, Dipole Moment, Heat of Formation | Describes electronic properties, charge distribution, and thermodynamic stability. nih.gov |
| Geometric (3D) | Molecular Volume, Surface Area | Describes the 3D size and shape of the molecule. shd-pub.org.rs |
Once a set of relevant descriptors is calculated for a series of compounds with known biological activities (the training set), a mathematical model is constructed. Common statistical methods used for this purpose include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.netnih.gov Genetic algorithms are often employed in conjunction with these methods to select the optimal subset of descriptors that yields the most statistically robust model. shd-pub.org.rsnih.gov
The development of a QSAR model is an iterative process that requires rigorous validation to ensure its reliability and predictive capability. nih.gov Validation is typically performed through several stages:
Internal Validation: The robustness of the model is tested using the initial training set. The most common method is Leave-One-Out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. nih.gov
External Validation: The model's true predictive power is assessed using an external test set—a subset of compounds that were not used during model development. The model is used to predict the activity of these compounds, and the predicted values are compared to the experimental values to calculate the predictive R² (R²pred). A model is generally considered predictive if R²pred > 0.6. nih.gov
Y-Scrambling: This is a further check to ensure the model is not the result of a chance correlation. The biological activity data is randomly shuffled, and a new model is built. This process is repeated multiple times, and the resulting models should have significantly lower R² and Q² values than the original model. nih.gov
A reliable QSAR model is characterized by high values for the coefficient of determination (R²), the cross-validated coefficient (Q²), and the predictive R² for the external test set, along with a low standard error of estimate. nih.gov
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Acceptable Value | Description |
| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training set data. |
| Cross-Validated Coefficient | Q² | > 0.5 | Assesses the internal predictive power of the model via cross-validation. nih.gov |
| Predictive R² (External) | R²pred | > 0.6 | Evaluates the model's ability to predict the activity of an external test set. nih.gov |
| Standard Error of Estimate | SE | Low | Measures the deviation of the predicted values from the observed values. nih.gov |
The primary application of a rigorously validated QSAR model is to predict the biological activity of novel compounds that have been designed in silico but not yet synthesized. nih.gov For this compound, this would involve creating a virtual library of analogues by modifying specific parts of the molecule, such as adding or changing substituents on the pyrazole ring or the acetamido group.
The previously calculated molecular descriptors for these new, unsynthesized structures are then fed into the validated QSAR equation to generate a predicted activity value (e.g., pIC50). nih.gov This process allows for the high-throughput screening of hundreds or thousands of potential compounds without the need for laborious and expensive laboratory synthesis and testing. mdpi.com
The results of this computational screening guide medicinal chemists to focus their efforts on synthesizing only those analogues with the highest predicted potency. researchgate.net For instance, if the QSAR model indicates that a bulky, electron-withdrawing group at a specific position increases activity, researchers can prioritize the synthesis of compounds with that feature. This synergy between computational prediction and experimental work accelerates the drug discovery process and enhances the probability of identifying lead compounds with improved therapeutic profiles. nih.gov
Table 3: Illustrative Example of Predicted Activity for Unsynthesized Analogues
| Compound ID | Modification on Parent Structure | Predicted pIC50 | Priority for Synthesis |
| Analogue-001 | R = -Cl | 7.85 | High |
| Analogue-002 | R = -CH3 | 6.90 | Medium |
| Analogue-003 | R = -OH | 6.55 | Low |
| Analogue-004 | R = -CF3 | 8.10 | High |
| Analogue-005 | R = -H | 6.20 | Low |
| Analogue-006 | R = -OCH3 | 7.15 | Medium |
This table is for illustrative purposes only and does not represent actual experimental or predicted data.
Coordination Chemistry and Metallosupramolecular Architectures
Ligand Design Principles and Chelation Properties of Pyrazole (B372694) Carboxylic Acids
Pyrazole carboxylic acids are a class of organic ligands that possess both a pyrazole ring and a carboxylic acid group, making them excellent candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). The design principles of these ligands are rooted in the strategic placement of donor atoms, which dictates their chelation properties and the resulting geometry of the metal complexes.
The pyrazole ring itself offers two nitrogen atoms with distinct coordination capabilities. The deprotonated pyrazole ring can act as a bridging ligand between two metal centers, while the protonated nitrogen can participate in hydrogen bonding, further stabilizing the supramolecular structure. The carboxylic acid group, upon deprotonation, provides two oxygen donor atoms that can coordinate to a metal ion in a monodentate, bidentate (chelating or bridging), or even tridentate fashion. This versatility in coordination modes allows for the formation of a wide array of structural topologies.
The presence of the acetamido group at the 3-position of the pyrazole ring in 3-acetamido-1H-pyrazole-5-carboxylic acid introduces an additional layer of complexity and functionality. The amide group contains both a carbonyl oxygen and a nitrogen atom, which can act as potential donor sites, and the N-H group can participate in hydrogen bonding. This enhances the ligand's ability to form stable, multidimensional networks. The interplay between the pyrazole nitrogens, the carboxylate oxygens, and the acetamido group's donor atoms and hydrogen bonding capabilities is a key factor in the design of metal complexes with specific properties.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with pyrazole carboxylic acid ligands is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the ligand are reacted in a suitable solvent at elevated temperatures. The choice of solvent, temperature, pH, and the metal-to-ligand ratio can significantly influence the final product's structure.
Discrete Mononuclear Complexes
In the presence of suitable metal ions and reaction conditions, this compound is expected to form discrete mononuclear complexes. In such complexes, a central metal ion is coordinated by one or more ligand molecules. For instance, studies on the related ligand 3-methyl-1H-pyrazole-4-carboxylic acid have shown the formation of mononuclear complexes with cadmium and cobalt. mdpi.com In these structures, the metal ion is typically coordinated by the nitrogen atom of the pyrazole ring and one of the oxygen atoms from the carboxylate group, forming a stable chelate ring. The remaining coordination sites on the metal are usually occupied by solvent molecules or other co-ligands.
The acetamido group in this compound could potentially lead to the formation of intramolecular hydrogen bonds, further stabilizing the mononuclear complex. The characterization of these discrete complexes is primarily carried out using single-crystal X-ray diffraction, which provides detailed information about the coordination geometry, bond lengths, and bond angles.
Table 1: Representative Mononuclear Complexes with Related Pyrazole Carboxylic Acid Ligands
| Complex | Metal Ion | Ligand | Coordination Geometry | Reference |
| [Cd(HMPCA)₂(H₂O)₄] | Cd(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Octahedral | mdpi.com |
| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Co(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Octahedral | mdpi.com |
This table presents data for closely related compounds to illustrate the expected behavior of this compound.
Oligomeric and Polymeric Coordination Compounds (1D, 2D, 3D Architectures)
The ability of pyrazole carboxylic acids to act as bridging ligands is fundamental to the formation of oligomeric and polymeric coordination compounds. The connectivity of the metal centers through the ligand can extend in one, two, or three dimensions, leading to the formation of chains (1D), layers (2D), or frameworks (3D).
The carboxylate group can bridge two metal centers in a syn-syn, syn-anti, or anti-anti fashion, while the pyrazolate ring can also bridge two metal ions. The combination of these bridging modes, along with the potential for hydrogen bonding involving the acetamido group, can lead to a rich variety of supramolecular architectures. For example, a 3D coordination polymer has been synthesized using 3-methyl-1H-pyrazole-4-carboxylic acid and cadmium(II) ions, where the ligand anions bridge trinuclear cadmium clusters. mdpi.com
The dimensionality of the resulting coordination polymer is influenced by several factors, including the coordination preference of the metal ion and the steric hindrance of the substituents on the pyrazole ring.
Table 2: Examples of Polymeric Coordination Compounds with Related Pyrazole Carboxylic Acid Ligands
| Complex | Metal Ion | Ligand | Dimensionality | Architecture | Reference |
| [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O | Cd(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | 3D | 8-connected network with channels | mdpi.com |
| [Mn₃(cmpc)₂(μ₃-OH)₂(H₂O)₄]·2H₂O | Mn(II) | 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid | 2D | Layered structure with a channel | researchgate.net |
| [Co(cmpc)(H₂O)₃] | Co(II) | 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid | 1D | Chain structure | researchgate.net |
This table presents data for closely related compounds to illustrate the expected behavior of this compound.
Influence of Metal Ions and Counter-Anions on Coordination Networks
The choice of the metal ion plays a crucial role in determining the structure of the resulting coordination network. Different metal ions have distinct coordination numbers, preferred geometries, and ionic radii, which in turn dictate how the ligand will coordinate. For instance, transition metals like copper(II) often favor square planar or octahedral geometries, while zinc(II) and cadmium(II) can adopt tetrahedral or octahedral coordination. These preferences directly influence the connectivity and dimensionality of the resulting framework.
Functional Properties of Metal Complexes
The functional properties of metal complexes derived from pyrazole carboxylic acids are intrinsically linked to their structural features. The arrangement of metal centers and ligands in the solid state can give rise to interesting magnetic, optical, and catalytic properties.
Electrocatalytic Applications
Metal complexes with pyrazole-based ligands have shown promise in the field of electrocatalysis. The redox-active metal centers, coupled with the ability of the ligand to facilitate electron transfer, can lead to efficient catalytic activity for various reactions.
A notable example is a cobalt complex with 3-methyl-1H-pyrazole-4-carboxylic acid, which has been shown to act as a bifunctional catalyst for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). mdpi.com These reactions are crucial for energy conversion and storage technologies such as fuel cells and metal-air batteries. The catalytic activity of this complex is attributed to the cobalt centers, while the pyrazole carboxylic acid ligand provides a stable coordination environment and facilitates the catalytic cycle.
While no specific electrocatalytic studies have been reported for complexes of this compound, the presence of the redox-active metal binding sites suggests that its metal complexes could also exhibit interesting electrocatalytic properties. The acetamido group might further influence the electronic properties of the metal center, potentially tuning its catalytic activity. Further research in this area is warranted to explore the full potential of these materials.
Luminescence Properties and Sensing Capabilities
Detailed research findings specifically investigating the luminescence properties and sensing capabilities of metallosupramolecular architectures involving this compound as a ligand are not available in the reviewed literature. While studies on other pyrazole-based ligands have demonstrated their utility in creating luminescent materials and chemical sensors, this particular derivative has not been explored for these applications according to the available search results.
Consequently, data on emission spectra, quantum yields, and the detection of specific analytes for coordination compounds of this compound cannot be provided.
Supramolecular Chemistry and Self Assembly
Design Principles for Hydrogen Bond-Directed Self-Assembly
The molecular architecture of 3-acetamido-1H-pyrazole-5-carboxylic acid is rich with functional groups capable of forming strong and directional hydrogen bonds. These groups, namely the carboxylic acid, the acetamido moiety, and the pyrazole (B372694) ring itself, provide the foundational elements for its self-assembly. The carboxylic acid group presents a strong hydrogen bond donor (-OH) and acceptor (C=O), while the acetamido group offers an N-H donor and a C=O acceptor. The pyrazole ring contributes an N-H donor and a pyridine-like nitrogen atom that can act as a hydrogen bond acceptor.
The self-assembly of pyrazole derivatives is often guided by the formation of robust hydrogen-bonded motifs. mdpi.comresearchgate.net For instance, the carboxylic acid groups can form classic dimeric structures through O-H···O hydrogen bonds. mdpi.com Similarly, the amide groups can link molecules into chains or sheets via N-H···O interactions. The pyrazole N-H can engage with the pyridine-like nitrogen of an adjacent molecule or with other acceptor groups, further stabilizing the supramolecular structure. nih.gov The interplay of these various hydrogen bonding possibilities allows for a high degree of control over the resulting supramolecular architecture. The specific geometry and electronic properties of the substituents on the pyrazole ring are known to influence the preferred hydrogen-bonding patterns. nih.gov
Influence of Intermolecular Interactions on Crystal Packing
The arrangement of molecules in a crystal lattice, or crystal packing, is a direct consequence of the sum of all intermolecular interactions. For this compound, a hierarchy of interactions governs this packing.
Hydrogen Bonding: The most significant of these are hydrogen bonds. The formation of strong O-H···N and N-H···O hydrogen bonds is a common feature in the crystal structures of related pyrazole carboxylic acids. researchgate.netnih.gov These interactions can lead to the formation of one-dimensional chains or two-dimensional networks. For example, intermolecular O-H···N hydrogen bonds have been observed to link molecules into extended chains. nih.gov
Van der Waals Forces: Weaker, non-directional van der Waals forces also play a crucial role in the close packing of molecules within the crystal lattice.
The combination of these interactions leads to a densely packed and stable crystalline solid. The specific arrangement will depend on the delicate balance between maximizing strong hydrogen bonds and optimizing the weaker but numerous van der Waals contacts and potential π-π stacking.
Engineering of Multi-dimensional Supramolecular Structures
The ability to direct the self-assembly of molecules into one-, two-, or three-dimensional structures is a cornerstone of crystal engineering. The versatile hydrogen-bonding capabilities of this compound make it an excellent candidate for the construction of such multi-dimensional architectures.
One-Dimensional Structures: The formation of linear chains is a common motif in the self-assembly of pyrazole derivatives. These can be formed through catemeric hydrogen bonds where molecules are linked head-to-tail. researchgate.net For instance, a recurring pattern involves the carboxylic acid of one molecule hydrogen bonding to the pyrazole nitrogen of the next, creating a polar, one-dimensional array.
Two-Dimensional Structures: By utilizing multiple hydrogen bonding sites on a single molecule, it is possible to extend the assembly into a second dimension. For example, if the primary chain formation is driven by carboxylic acid dimerization, the amide N-H groups might then form hydrogen bonds with adjacent dimers, creating a layered, two-dimensional sheet. The interconnection of one-dimensional chains through weaker C-H···O interactions can also result in the formation of a two-dimensional network. nih.gov
Three-Dimensional Structures: The extension into a third dimension can be achieved through the stacking of two-dimensional sheets, often stabilized by π-π interactions between the pyrazole rings of adjacent layers. Alternatively, more complex hydrogen bonding networks, where a single molecule donates and accepts hydrogen bonds in multiple directions, can directly lead to a three-dimensional framework.
The rational design of such structures is a key area of research, with potential applications in materials science and pharmaceuticals.
Role As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Compounds
While specific examples detailing the use of 3-acetamido-1H-pyrazole-5-carboxylic acid as a precursor are not extensively documented in the provided research, the known reactivity of the pyrazole (B372694) carboxylic acid scaffold allows for well-founded projections of its synthetic utility. The carboxylic acid moiety is a versatile functional group that can be readily converted into other functionalities, such as esters, amides, and acid chlorides. dergipark.org.trresearchgate.net
These transformations are fundamental steps in the synthesis of a wide array of other heterocyclic systems. For instance, pyrazole carboxylic acids can undergo cyclocondensation reactions. A general example involves the reaction of a pyrazole carboxylic acid with various hydrazines to yield fused heterocyclic systems like pyrazolopyridazinones. dergipark.org.tr This type of reaction, which forms a new ring fused to the pyrazole core, highlights the potential of this compound to serve as a starting material for bicyclic and polycyclic heterocyclic compounds.
Furthermore, the carboxylic acid group can be activated, for example by conversion to an acyl chloride, to facilitate amide bond formation with various amines. dergipark.org.trgrowingscience.com This amide coupling is one of the most common reactions in organic synthesis and would allow for the attachment of a wide range of substituents to the pyrazole ring, leading to diverse libraries of compounds. nih.govnih.gov
Table 1: Potential Reactions of this compound
| Reaction Type | Reagents | Potential Product Class |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst | Pyrazole Esters |
| Amide Coupling | Amine, Coupling Agent | Pyrazole Amides |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Pyrazole Acyl Chlorides |
Application in Fragment-Based Chemical Research
Fragment-Based Drug Discovery (FBDD) is a strategy in medicinal chemistry that uses small chemical fragments, typically with molecular weights under 300 Da, as starting points for the development of new drugs. Pyrazole-containing molecules are considered privileged scaffolds in this field due to their wide range of biological activities and their ability to form key interactions with biological targets. nih.gov
Carboxylic acids are a particularly important class of fragments because they can form strong hydrogen bonds and salt-bridge interactions with amino acid residues in protein binding sites. targetmol.comenamine.net Libraries of diverse carboxylic acid fragments are therefore valuable tools in FBDD screening campaigns. enamine.net
While direct application of this compound in FBDD is not specifically reported, a closely related analogue, 5-acetyl-1H-pyrazole-3-carboxylic acid, has been identified as a useful molecular fragment for synthesizing various heterocyclic compounds with good biological activity. google.com This suggests that the pyrazole carboxylic acid framework is well-suited for fragment-based approaches. The 3-acetamido group of the title compound offers an additional hydrogen bonding donor and acceptor, which can be exploited to achieve specific binding interactions, making it a potentially valuable fragment for screening against various drug targets.
Utility in Material Science Applications (e.g., Dyes, Pigments, Electronic Materials)
The pyrazole ring system is a key component in a variety of functional materials, including dyes and pigments. Specifically, pyrazole derivatives are often used as coupling components in the synthesis of azo dyes. ontosight.aiontosight.ai For example, compounds like 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid are used to react with diazonium salts to produce brightly colored heterocyclic dyes. researchgate.netconsensus.app These dyes find applications in the textile industry and other areas. ontosight.ai
Given this precedent, this compound could potentially serve a similar function. The pyrazole ring can act as a coupling site for diazotized amines to form azo compounds. The acetamido and carboxylic acid groups could be used to modify the final properties of the dye, such as its color (chromophoric effects), solubility, and binding affinity to fabrics.
In the realm of electronic materials, heteroaromatic compounds are of great interest for their potential in optoelectronic applications. Theoretical studies on substituted pyrazole carboxylic acids, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have been conducted to investigate their structural and electronic properties. nih.gov Such studies analyze parameters like the HOMO-LUMO energy gap to predict a molecule's electronic stability, reactivity, and potential for use in devices like sensors or as optoelectronic components. nih.gov The conjugated π-system of the pyrazole ring in this compound suggests it could also possess interesting electronic properties worthy of investigation for material science applications.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Methodological Advancements
Currently, there are no specific, publicly accessible academic discoveries or significant methodological advancements directly focused on 3-acetamido-1H-pyrazole-5-carboxylic acid. The broader class of pyrazole (B372694) carboxylic acids, however, is well-documented. These compounds are recognized for their versatile biological activities and are synthesized through various established routes, often involving cyclocondensation reactions. The introduction of an acetamido group at the 3-position and a carboxylic acid at the 5-position of the pyrazole ring presents a unique substitution pattern for which dedicated research is not yet evident.
Unexplored Avenues in Synthetic Chemistry
The synthesis of this compound likely proceeds from its amino precursor, 3-amino-1H-pyrazole-5-carboxylic acid, through a standard acetylation reaction. However, the optimization of this synthesis, including reaction conditions, catalysts, and purification methods, remains an unexplored area. Future research could focus on developing a novel and efficient synthetic pathway to this compound, potentially through a one-pot reaction or by exploring alternative starting materials. Investigations into the regioselectivity of functional group introduction onto the pyrazole ring would be a valuable contribution to the field of heterocyclic chemistry.
A comparative study of different acetylating agents and their impact on yield and purity could provide significant methodological advancements. Furthermore, the development of a scalable and cost-effective synthesis would be crucial for enabling further research into its properties and potential applications.
Potential for Advanced Materials Design
The bifunctional nature of this compound, possessing both a hydrogen bond donor/acceptor amide group and a carboxylic acid group, suggests its potential as a building block for advanced materials. These functional groups can participate in the formation of coordination polymers and metal-organic frameworks (MOFs). The pyrazole ring itself can act as a ligand for various metal ions.
Future research could explore the synthesis of novel coordination compounds with this ligand and investigate their structural and functional properties, such as porosity, catalytic activity, or luminescence. The acetamido group could also be exploited for creating specific intermolecular interactions, leading to the design of materials with tailored properties, such as liquid crystals or functional polymers.
Integration of Computational and Experimental Approaches for Future Research
The integration of computational and experimental methods will be pivotal in unlocking the potential of this compound. eurasianjournals.comeurasianjournals.com Density Functional Theory (DFT) calculations could be employed to predict the compound's molecular geometry, electronic properties, and spectroscopic signatures. eurasianjournals.comeurasianjournals.com Such theoretical insights can guide experimental efforts in synthesis and characterization.
Molecular modeling and docking studies could predict the binding affinity of this compound with various biological targets, thereby identifying potential pharmaceutical applications. eurasianjournals.comeurasianjournals.com For materials science, computational simulations can help in predicting the structures of potential coordination polymers and understanding the interactions between the ligand and metal centers. This synergistic approach, combining theoretical predictions with empirical validation, will accelerate the exploration of this currently understudied molecule. eurasianjournals.comeurasianjournals.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-acetamido-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation of hydrazines with β-keto esters or via substitution reactions on pre-formed pyrazole rings. For example, highlights the use of oxidation and reduction steps to modify pyrazole derivatives, suggesting that similar approaches (e.g., acetylation of an amino-pyrazole intermediate) could be applied. Key parameters include solvent polarity (e.g., DCM/DMF mixtures ), stoichiometry of coupling reagents (e.g., Oxyma ), and temperature control to minimize side reactions. Purity can be optimized using column chromatography (e.g., cyclohexane/ethyl acetate gradients ) or recrystallization.
Q. How can HPLC and FTIR be utilized to characterize this compound and confirm its structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity and retention time. Compare against known standards (e.g., related pyrazole-carboxylic acids in and ).
- FTIR : Key functional groups include the acetamido N-H stretch (~3300 cm⁻¹), carboxylic acid C=O (~1700 cm⁻¹), and pyrazole ring vibrations (~1600 cm⁻¹). emphasizes advanced microspectroscopic techniques for surface interactions, which can be adapted for bulk characterization.
Q. What are the recommended protocols for handling and storing this compound to prevent degradation?
- Methodological Answer : Store the compound in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the acetamido group. Avoid prolonged exposure to moisture or light, as pyrazole derivatives are prone to ring-opening under acidic/basic conditions (see safety protocols in ). Use PPE (gloves, goggles) during handling due to potential irritancy .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software to analyze electronic properties (e.g., HOMO-LUMO gaps, charge distribution) and predict sites for electrophilic/nucleophilic attack. Compare with experimental data (e.g., NMR shifts ).
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in ’s medicinal chemistry applications). Focus on hydrogen bonding (carboxylic acid and acetamido groups) and π-π stacking (pyrazole ring).
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns or unexpected LC-MS peaks) for this compound?
- Methodological Answer :
- NMR Anomalies : Variable-temperature NMR can clarify dynamic processes (e.g., tautomerism in pyrazole rings). For splitting patterns, use 2D NMR (COSY, HSQC) to assign protons and carbons (see ’s detailed ¹H/¹³C NMR workflow).
- LC-MS Artifacts : Employ high-resolution mass spectrometry (HRMS) to distinguish between degradation products (e.g., hydrolysis of the acetamido group) and synthetic impurities. demonstrates HRMS validation for pyrazole derivatives.
Q. How does the electronic nature of the acetamido group influence the compound’s solubility and reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing acetamido group reduces electron density on the pyrazole ring, enhancing stability but reducing solubility in polar solvents. Reactivity in cross-coupling (e.g., Suzuki-Miyaura) can be improved using palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted conditions (see ’s synthetic strategies for ethyl pyrazole-carboxylates). Solubility can be modulated via salt formation (e.g., sodium carboxylate).
Q. What interdisciplinary approaches (e.g., materials science or enzymology) are viable for studying this compound’s applications?
- Methodological Answer :
- Materials Science : Investigate electronic properties (e.g., bandgap via UV-Vis spectroscopy) for optoelectronic applications, as seen in ’s exploration of pyrazole-based materials.
- Enzymology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with enzymes (e.g., cyclooxygenase for anti-inflammatory studies ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
